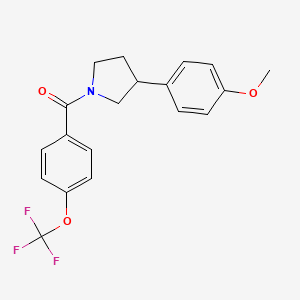

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, also known as MPTM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activity

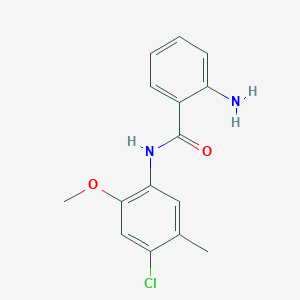

A study involving the synthesis and antimicrobial activity screening of some related compounds showed that compounds containing a methoxy group exhibited high antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).

Molecular Structure and Analysis

Research on isomorphous structures related to the compound indicates the complexity and disorder in their molecular structure, highlighting the importance of such studies in understanding molecular interactions and isomorphism (V. Rajni Swamy et al., 2013).

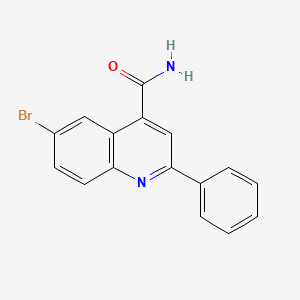

Anticancer Properties

The compound from the phenstatin family, closely related structurally, has shown to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis in leukemia cells, demonstrating promising anticancer therapeutic potential (H. I. Magalhães et al., 2013).

Aldose Reductase Inhibitory Activity

Studies have also explored the aldose reductase inhibitory activity of related compounds, which is significant for managing complications related to diabetes. The effect of methoxy substitution on this activity has been particularly noted, presenting a potential route for the development of new therapeutic agents (M. Chatzopoulou et al., 2011).

Corrosion Inhibition

Additionally, some analogs of the compound have been investigated for their corrosion inhibition efficiency on mild steel in hydrochloric acid solution. This research suggests potential applications in protecting metals from corrosion, an important aspect in industrial maintenance and preservation (M. Yadav et al., 2015).

Mechanism of Action

Target of Action

It’s known that pyrrolidine derivatives have exhibited notable bioactivity , which suggests that this compound may interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that the pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule .

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways, leading to different biological effects .

Pharmacokinetics

The presence of the pyrrolidine ring might influence these properties, as it’s known to efficiently explore the pharmacophore space due to sp3-hybridization .

Result of Action

Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects .

properties

IUPAC Name |

[3-(4-methoxyphenyl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO3/c1-25-16-6-2-13(3-7-16)15-10-11-23(12-15)18(24)14-4-8-17(9-5-14)26-19(20,21)22/h2-9,15H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUJNPLBVPZRPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-(3-oxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2823226.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)

![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)

![Methyl 4-methoxy-3-(2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoate](/img/structure/B2823247.png)